2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxy.
Quinoline Derivative Formation: The next step involves the synthesis of the quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Amide Bond Formation: The final step involves the coupling of the fluorophenoxy intermediate with the quinoline derivative in the presence of a coupling agent such as EDCI or DCC to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted fluorophenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- 2-(2-bromophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- 2-(2-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
Uniqueness
2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13-26-19-11-10-17(15-7-6-12-23-20(15)19)24-21(25)14(2)27-18-9-5-4-8-16(18)22/h4-12,14H,3,13H2,1-2H3,(H,24,25) |
InChI Key |
AIMIUDDDSJUCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC=C3F)C=CC=N2 |
Origin of Product |
United States |
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